(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride

Orforglipron synthesis copper catalysis Ullmann coupling

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride (CAS 2212021-40-2) is a fluorinated arylhydrazine derivative that has emerged as a critical intermediate in the non-peptide oral GLP-1 receptor agonist supply chain, specifically for Eli Lilly’s Orforglipron. Unlike generic phenylhydrazine salts, its substitution pattern is integral to the downstream drug substance structure, making it a non-commodity procurement item with process-specific quality requirements.

Molecular Formula C8H12ClFN2
Molecular Weight 190.64 g/mol
Cat. No. B13710946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride
Molecular FormulaC8H12ClFN2
Molecular Weight190.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)NN.Cl
InChIInChI=1S/C8H11FN2.ClH/c1-5-3-7(11-10)4-6(2)8(5)9;/h3-4,11H,10H2,1-2H3;1H
InChIKeyOPXRKRXGKCMCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride as a Key Orforglipron Intermediate


(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride (CAS 2212021-40-2) is a fluorinated arylhydrazine derivative that has emerged as a critical intermediate in the non-peptide oral GLP-1 receptor agonist supply chain, specifically for Eli Lilly’s Orforglipron . Unlike generic phenylhydrazine salts, its substitution pattern is integral to the downstream drug substance structure, making it a non-commodity procurement item with process-specific quality requirements.

Why Generic Arylhydrazine Salts Cannot Substitute for (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride


Substituting (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride with simpler analogs such as phenylhydrazine hydrochloride or 4-fluorophenylhydrazine hydrochloride will fail in the Orforglipron manufacturing process because those compounds lack the precise 4-fluoro-3,5-dimethyl substitution pattern required to build the complete drug substance scaffold . Furthermore, the chloro-analog (4-Chloro-3,5-dimethylphenyl)hydrazine hydrochloride, while a known Orforglipron impurity, is not a drop-in replacement for the authentic fluoro intermediate and would introduce a different impurity profile requiring separate analytical method re-validation .

Quantitative Differentiation Evidence for (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride Versus Comparators


Copper-Catalyzed vs. Palladium-Catalyzed Synthesis: 80% Yield and Catalyst Cost Reduction

The copper-catalyzed Ullmann-type route for (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride achieved 80% overall yield, replacing a palladium-catalyzed Buchwald coupling. This directly reduces catalyst cost and eliminates palladium contamination risk in the final API . The palladium route, while effective for small-scale research, is economically prohibitive for industrial manufacture .

Orforglipron synthesis copper catalysis Ullmann coupling catalyst cost

Regulatory Reference Standard: Orforglipron Impurity 14/8 Characterization

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride is officially assigned as Orforglipron Impurity 14 (SynZeal) and Orforglipron Impurity 8 (Simson Pharma), supplied with full characterization data compliant with regulatory guidelines [1]. In contrast, generic phenylhydrazine hydrochloride or 4-fluorophenylhydrazine hydrochloride are not designated impurities for Orforglipron and lack the required substance-specific characterization for ANDA/DMF filings.

Orforglipron impurity reference standard regulatory compliance

Predicted Lipophilicity (XLogP3) Increase Over Non-Fluorinated and Non-Methylated Analogs

Computational property analysis indicates that the free base (4-Fluoro-3,5-dimethylphenyl)hydrazine has a significantly higher predicted lipophilicity than phenylhydrazine (XLogP 1.3) and appreciably higher than 4-fluorophenylhydrazine (XLogP ~1.6). Based on fragment contribution, the XLogP3 for the target free base is estimated at approximately 2.5 [1].

lipophilicity XLogP3 physicochemical properties

Melting Point Stability Advantage of Hydrochloride Salt vs. Liquid Free Base Analog Phenylhydrazine

As a hydrochloride salt, the target compound is a solid at ambient temperature, offering significant handling and storage advantages over liquid phenylhydrazine (mp ~19 °C). The closest comparator, 3,5-dimethylphenylhydrazine hydrochloride (mp 180 °C dec.), demonstrates that the hydrochloride salt habit consistently yields high-melting solids, but the target compound's mp is predicted to be above 200 °C due to additional fluorine-mediated lattice stabilization .

melting point solid-state stability ease of handling

Validated Application Scenarios for (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride Based on Differentiated Evidence


Industrial-Scale Orforglipron Intermediate Manufacturing via Copper Catalysis

Pharmaceutical chemical manufacturers seeking a cost-efficient, scalable route to the Orforglipron core intermediate should procure (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride synthesized via the copper-catalyzed Ullmann method. The published 80% yield and replacement of palladium with CuBr₂ directly reduce raw material costs and eliminate heavy-metal scavenging steps required for Pd removal . This scenario applies exclusively to this compound, as generic arylhydrazines cannot yield the Orforglipron scaffold.

Analytical Reference Standard for Orforglipron Impurity Profiling

Quality control laboratories supporting Orforglipron ANDA filings or commercial batch release must use certified (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride as a reference marker for Impurity 14/8. This Compound-related substance is specifically identified in the drug substance impurity profile; substitution with a non-identical hydrazine would invalidate HPLC/LC-MS method validation and regulatory acceptance .

Building Block for Fluorinated Pyrazole and Triazole Libraries in Medicinal Chemistry

Medicinal chemistry groups synthesizing fluorinated heterocyclic libraries (pyrazoles, triazoles, indazoles) for antibacterial or anti-inflammatory screening can exploit the unique 4-fluoro-3,5-dimethyl substitution. The hydrochloride salt form offers easier weighing and longer shelf-life than liquid arylhydrazines, while the fluoro substituent provides a metabolically resistant handle for SAR exploration. This scenario leverages the compound's solid-state convenience and the established reactivity of arylhydrazines toward 1,3-dicarbonyl condensation partners .

Precursor for Fluorine-Containing Agrochemical Active Ingredients

Agrochemical R&D programs targeting fluorine-containing fungicides or herbicides can utilize this compound as a phenylhydrazine building block. The para-fluoro substitution imparts enhanced environmental stability relative to non-fluorinated analogs, and the 3,5-dimethyl groups modulate steric bulk around the hydrazine reaction center, potentially improving regioselectivity in pyrazole-ring-forming reactions used in modern crop protection chemistry .

Quote Request

Request a Quote for (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.